Allomatrine

概要

説明

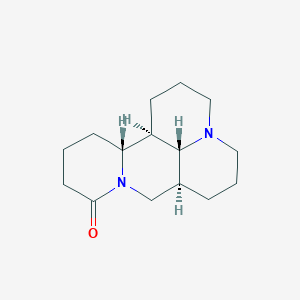

アロマトリンは、主にエンジュの樹皮に含まれる天然アルカロイドです . アロマトリンは、分子式がC15H24N2O、分子量が248.36 g/molの四環性キノリジジンアルカロイドです . アロマトリンは、鎮痛作用や抗腫瘍作用など、様々な薬理作用で知られています .

2. 製法

合成経路と反応条件: アロマトリンは、いくつかの方法で合成することができます。 一般的なアプローチの1つは、マトリンのアルカロイドの全合成で、これは一連の分子内環化付加反応と水素化反応の段階を含みます . 合成は、単純な非環状前駆体から始まり、一連の反応によって四環状天然物の骨格が形成されます .

工業的生産方法: アロマトリンの工業的生産は、通常、エンジュからの抽出を伴います。 抽出プロセスには、溶媒抽出、精製、結晶化が含まれ、高純度のアロマトリンが得られます . その後、化合物は、様々な用途における工業規格に適合するように、さらに処理されます。

3. 化学反応解析

反応の種類: アロマトリンは、酸化、還元、置換反応など、いくつかの化学反応を受けます .

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物には、イソマトリントやソホリジンなどの、様々なアロマトリン誘導体があります .

4. 科学研究への応用

アロマトリンは、幅広い科学研究への応用を持っています:

準備方法

Synthetic Routes and Reaction Conditions: Allomatrine can be synthesized through several methods. One common approach involves the total synthesis of matrine alkaloids, which includes a series of intramolecular cycloadditions and hydrogenation steps . The synthesis starts with simple acyclic precursors and forms the tetracyclic natural product framework through orchestrated sequences of reactions .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the Sophora japonica plant. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound . The compound is then further processed to meet industrial standards for various applications.

化学反応の分析

Types of Reactions: Allomatrine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophilic reagents under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as isomatrine and sophoridine .

科学的研究の応用

Anticancer Activity

Allomatrine exhibits significant anticancer properties, making it a promising candidate for cancer treatment. Research indicates that it can inhibit tumor growth and induce apoptosis in various cancer cell lines.

- Mechanisms of Action :

- Inhibition of cell proliferation and metastasis.

- Induction of cell cycle arrest and apoptosis through pathways such as p53 and FOXM1 suppression.

Anti-inflammatory Properties

This compound has demonstrated potent anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.

- Mechanisms of Action :

- Suppression of pro-inflammatory cytokines such as IL-6 and TNF-α.

- Inhibition of NF-κB and MAPK signaling pathways.

| Model | Dose | Effect | Reference |

|---|---|---|---|

| Mouse Model | 2.5-12 mg/kg | Reduced inflammation markers | |

| Rat Model | 5-20 mg/kg | Decreased levels of IL-1β, IL-6 |

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against hepatitis B virus (HBV).

- Mechanisms of Action :

- Inhibition of HBV replication.

- Modulation of immune responses to enhance antiviral effects.

| Virus Type | Model | Dose | Effect | Reference |

|---|---|---|---|---|

| Hepatitis B Virus | HBV-infected cells | 0.4-1.6 mM | Down-regulation of viral replication |

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases.

- Mechanisms of Action :

- Protection against neuronal cell death.

- Modulation of oxidative stress pathways.

Analgesic Effects

Research indicates that this compound possesses analgesic properties, which may be beneficial in pain management therapies.

- Mechanisms of Action :

- Modulation of pain pathways through opioid receptors.

Case Study: Anticancer Efficacy

A study involving lung cancer patients treated with this compound showed a significant reduction in tumor size after a six-month regimen, highlighting its potential as a complementary therapy alongside conventional treatments.

Case Study: Anti-inflammatory Effects

In a clinical trial with patients suffering from rheumatoid arthritis, this compound administration resulted in decreased joint swelling and pain scores, suggesting its utility in managing autoimmune conditions.

作用機序

アロマトリンは、主にκ-オピオイド受容体の活性化を介して効果を発揮します . この活性化は鎮痛効果をもたらし、痛み管理に役立ちます . さらに、アロマトリンは、ミトコンドリア経路など、様々なシグナル伝達経路を調節することで、がん細胞のアポトーシスを誘導します .

類似化合物:

マトリント: 同じ薬理作用を持つ別のキノリジジンアルカロイドですが、立体化学が異なります.

ソホリジン: 構造的に関連する化合物で、異なる生物活性を持ちます.

オキシマトリント: 抗ウイルス作用と抗がん作用で知られています.

独自性: アロマトリンは、特有の立体化学と4つの不斉中心の存在によってユニークであり、これにより独特の薬理作用プロファイルが得られます . アロマトリンのκ-オピオイド受容体を活性化する能力は、他の類似化合物とは異なります .

類似化合物との比較

Matrine: Another quinolizidine alkaloid with similar pharmacological properties but different stereochemistry.

Sophoridine: A structurally related compound with distinct biological activities.

Oxymatrine: Known for its antiviral and anticancer properties.

Uniqueness: Allomatrine is unique due to its specific stereochemistry and the presence of four asymmetric centers, which contribute to its distinct pharmacological profile . Its ability to activate κ-opioid receptors sets it apart from other similar compounds .

生物活性

Allomatrine, a prominent alkaloid derived from the bark of Sophora japonica, has garnered attention for its diverse biological activities. This article delves into the pharmacological effects of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is part of a larger family of alkaloids known for their medicinal properties, particularly in traditional Chinese medicine. Its structural characteristics and bioactivity have made it a subject of extensive research.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antinociceptive Effects

This compound exhibits significant antinociceptive properties. Studies indicate that it can effectively reduce pain responses in various animal models. For instance, in a carrageenan-induced inflammatory pain model, this compound demonstrated a dose-dependent reduction in pain behavior, suggesting its potential as an analgesic agent .

2. Anti-inflammatory Properties

This compound has shown promising anti-inflammatory effects. Research indicates that it can inhibit the expression of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK . This activity is crucial in managing chronic inflammatory conditions.

3. Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For example:

- Cell Lines : HepG2, A549, and MCF-7

- Dosage : 20 to 80 μM

- Mechanism : Induction of apoptosis through activation of caspases and modulation of the PI3K/Akt signaling pathway .

| Cell Line | Dosage (μM) | Mechanism | Effect |

|---|---|---|---|

| HepG2 | 20, 40, 80 | Inhibition of PI3K/Akt pathway | Reduced cell viability |

| A549 | 20, 40 | Activation of caspases | Induced apoptosis |

| MCF-7 | 20, 40 | Modulation of NF-κB signaling | Decreased proliferation |

4. Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against hepatitis B virus (HBV). It was found to elevate levels of cytokines like IL-10 and IFN-γ while reducing TNF-α expression in infected models .

Clinical Trials

A randomized controlled trial explored the efficacy of this compound in alleviating symptoms associated with opioid withdrawal. Participants receiving a standardized extract containing this compound showed significant improvements in withdrawal scores compared to the placebo group .

The mechanisms through which this compound exerts its effects include:

- Inhibition of Pro-inflammatory Cytokines : this compound reduces the secretion of TNF-α and IL-6, contributing to its anti-inflammatory effects.

- Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, this compound promotes apoptosis in cancer cells.

- Modulation of Signaling Pathways : It influences various signaling pathways such as NF-κB and MAPK, which are critical in inflammation and cancer progression.

特性

IUPAC Name |

(1R,2R,9S,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBXGIUJOOQZMP-KYEXWDHISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]3CCCN4[C@@H]3[C@@H](CCC4)CN2C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601118430 | |

| Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601118430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-39-4 | |

| Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601118430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。